Product packaging for 2-amino-N-(pyridin-2-ylmethyl)benzamide(Cat. No.:CAS No. 57786-49-9)

2-amino-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B1273846
CAS No.: 57786-49-9
M. Wt: 227.26 g/mol
InChI Key: RSFYALXYWGNJJH-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic and Coordination Chemistry

In the realm of organic chemistry, 2-aminobenzamide (B116534) derivatives are recognized as important intermediates for the synthesis of heterocyclic compounds, such as quinazolinones. The specific structure of 2-amino-N-(pyridin-2-ylmethyl)benzamide, incorporating both a flexible linker and multiple nitrogen and oxygen donor atoms, makes it an excellent building block. Its synthesis can be approached through various methods, including the condensation of appropriate aminopyridine and aminobenzoate precursors. researchgate.net

The true versatility of this compound is particularly evident in coordination chemistry. The molecule acts as a multidentate ligand, capable of binding to metal ions through several points of attachment: the pyridine (B92270) nitrogen, the amide oxygen, and the amino nitrogen atoms. This chelating ability allows for the formation of stable and structurally diverse metal complexes. mdpi.com Researchers have explored its coordination with various transition metals, such as copper(II), to create complexes and coordination polymers. mdpi.com

The geometry of the resulting metal complexes is often influenced by the ligand's conformation and the nature of the metal ion, leading to structures like tetragonally distorted octahedra or square pyramids. mdpi.com Spectroscopic and crystallographic studies are crucial in elucidating the precise binding modes and the resulting molecular structures. For instance, X-ray diffraction has been used to determine the crystal structure of related benzamide (B126) compounds, providing detailed data on bond lengths and angles that define their three-dimensional arrangement. researchgate.net

ParameterValue
Molecular Formula C13H13N3O
Crystal System Monoclinic
Space Group P21/c
a (Å) 5.323(4)
b (Å) 19.530(16)
c (Å) 10.302(10)
β (°) 100.965(8)
Volume (ų) 1051.4(15)

Table 1. Crystallographic data for a related compound, 2-amino-N-(pyridin-2-yl)benzamide, illustrating the type of structural information obtained for this class of molecules. researchgate.net

Significance as a Privileged Scaffold in Ligand Design and Synthesis

The concept of a "privileged scaffold" is central to modern medicinal chemistry and drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, serving as a starting point for the development of a wide range of biologically active compounds. nih.govresearchgate.net Structures like quinolines, pyridines, and indoles are well-known examples of privileged scaffolds. researchgate.net

The this compound structure embodies the key features of a privileged scaffold. Its combination of a rigid aromatic system (the aminobenzoyl group) with a flexible pyridinylmethyl unit allows it to adopt various conformations. This structural duality enables it to interact with the diverse topographies of different protein binding sites. The presence of multiple hydrogen bond donors and acceptors (the amino group, amide linkage, and pyridine nitrogen) further enhances its potential for specific and high-affinity molecular recognition. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3O B1273846 2-amino-N-(pyridin-2-ylmethyl)benzamide CAS No. 57786-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFYALXYWGNJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384528
Record name 2-Amino-N-[(pyridin-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57786-49-9
Record name 2-Amino-N-[(pyridin-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Amino N Pyridin 2 Ylmethyl Benzamide and Analogous Benzamide Derivatives

Established Synthetic Routes and Optimizations

Amidation Reactions: Condensation and Coupling Approaches

The most direct and widely employed method for the synthesis of 2-amino-N-(pyridin-2-ylmethyl)benzamide is the condensation reaction between a 2-aminobenzoic acid derivative and (pyridin-2-yl)methanamine. This transformation typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

A common approach involves the use of coupling reagents that convert the carboxylic acid into a more reactive species. A variety of such reagents are available, each with its own mechanism of action and suitability for different substrates.

Table 1: Common Coupling Reagents for Amidation

Coupling ReagentAbbreviationActivating AgentBy-products
DicyclohexylcarbodiimideDCCDicyclohexylureaInsoluble urea (B33335)
DiisopropylcarbodiimideDICDiisopropylureaSoluble urea
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble ureaWater-soluble urea
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPHOBt/Phosphonium saltHOBt, phosphonamide
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHOBt/Phosphonium saltHOBt, phosphonamide

The general mechanism for carbodiimide-mediated coupling involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea by-product. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and minimize racemization, particularly in peptide synthesis. peptide.com

Nucleophilic Substitution Pathways for Pyridine (B92270) Moiety Introduction

An alternative strategy for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on the benzamide (B126) nitrogen with the pyridin-2-ylmethyl moiety. This approach is less common for the direct synthesis of the target compound but is a valid strategy for creating analogous structures.

For this pathway to be effective, the benzamide nitrogen must be rendered sufficiently nucleophilic, often by deprotonation with a suitable base. The pyridine-containing electrophile would typically be a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine.

The reaction proceeds via a standard SN2 mechanism, where the anionic benzamide nitrogen attacks the electrophilic methylene (B1212753) carbon of the pyridylmethyl halide, displacing the halide ion and forming the desired C-N bond. The efficiency of this reaction is dependent on the nature of the leaving group, the solvent, and the base used.

Multi-Step Organic Synthesis Strategies

Multi-step synthesis provides a versatile platform for the preparation of this compound, often starting from readily available precursors. A notable example is the synthesis commencing from isatoic anhydride (B1165640).

In this approach, isatoic anhydride is reacted with (pyridin-2-yl)methanamine in a suitable solvent. This reaction leads to the opening of the anhydride ring and the formation of the corresponding 2-aminobenzamide (B116534) derivative. This method is advantageous as it avoids the need for a separate carboxylic acid activation step. A specific synthesis of 2-amino-N-(pyridin-2-yl)benzamide has been reported starting from isatoic anhydride and 2-aminopyridine (B139424), which, upon reaction, form the target compound. researchgate.net

Another multi-step strategy involves the use of a protecting group for the 2-amino functionality of the benzoic acid. For instance, the amino group can be acylated, followed by amidation with (pyridin-2-yl)methanamine, and a final deprotection step to reveal the free 2-amino group. This approach can be beneficial when the free amino group interferes with the amidation reaction.

Catalytic Approaches in Benzamide Synthesis

Catalytic methods offer a more sustainable and atom-economical alternative to traditional stoichiometric reagents for the synthesis of benzamides. Transition metals, in particular, have been extensively explored for their ability to catalyze C-N bond formation.

Transition Metal-Catalyzed Amidation (e.g., Palladium, Cobalt)

Palladium and cobalt complexes have emerged as powerful catalysts for a variety of amidation reactions. These reactions often proceed through different mechanisms, including carbonylative coupling and C-H activation.

Palladium-catalyzed amidation can be achieved through several routes. One method involves the carbonylative coupling of aryl halides with amines in the presence of carbon monoxide. While effective, this method often requires high pressures of toxic carbon monoxide gas. A more recent development is the palladium-catalyzed aerobic oxidative coupling of anthranilic acids with isocyanides to produce 2-aminobenzoxazinones, which are related to the target benzamide structure. nih.gov

Cobalt-catalyzed reactions have also been developed for amide synthesis. For instance, a light-promoted cobalt-catalyzed hydroaminocarbonylation of alkenes with amines provides a direct route to amides. nih.govnih.govresearchgate.net While this specific methodology may not be directly applicable to the synthesis of this compound from its immediate precursors, it highlights the potential of cobalt catalysis in C-N bond formation.

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Benzamide Analogs

CatalystReactantsProduct TypeReference
Pd(OAc)₂/dppf2-aminobenzamide, aryl bromide, COQuinazolinone organic-chemistry.org
Co₂(CO)₈Alkene, amine, CO, lightAliphatic amide nih.govnih.govresearchgate.net

Heterogeneous Catalysis via Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising candidates for heterogeneous catalysis.

MOFs have been successfully employed as catalysts for the synthesis of N-containing heterocycles. rsc.org In the context of benzamide synthesis, MOFs can act as Lewis acid catalysts, activating the carboxylic acid for nucleophilic attack by the amine.

A bimetallic Fe/Ni-based MOF has been shown to catalyze the synthesis of N-(pyridin-2-yl)-benzamides from 2-aminopyridine and trans-beta-nitrostyrene. mdpi.com Furthermore, MOFs constructed from ligands containing aminobenzoic acid moieties have been synthesized, suggesting the potential for designing MOFs specifically for the catalysis of reactions involving these substrates. The use of MOFs with N-heterocyclic carbene functionalities has also been explored for various catalytic transformations. nih.govrsc.org

The key advantages of using MOFs as catalysts include their recoverability and reusability, which align with the principles of green chemistry. The ordered and well-defined structure of MOFs also allows for a better understanding of the catalytic mechanism at a molecular level.

Chemodivergent Synthetic Strategies

Chemodivergent synthesis provides a powerful approach to generate structural diversity from a common starting material by subtly altering reaction conditions. This strategy is particularly valuable in creating libraries of analogous benzamide derivatives for various applications. For instance, the reaction of 2-aminopyridines with α-bromoketones can be directed to form either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines by modifying the reaction medium and promoters. nih.gov

In a notable example, N-(pyridin-2-yl)amides are synthesized in toluene (B28343) through a C-C bond cleavage process promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). These mild, metal-free conditions favor the formation of the amide product. nih.gov Conversely, when the reaction is conducted in ethyl acetate (B1210297) with only TBHP, the pathway shifts to a one-pot tandem cyclization/bromination, yielding 3-bromoimidazopyridines. nih.gov This divergence is attributed to the role of the solvent and the specific combination of reagents that steer the reaction toward different transition states and intermediates.

The ability to control reaction pathways is often dependent on factors such as the catalyst, solvent, temperature, and even the pH of the reaction mixture. rsc.org By manipulating these variables, chemists can selectively favor one reaction outcome over another, leading to a diverse array of molecular architectures from a single set of precursors.

Table 1: Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

Starting MaterialsProductConditionsYieldReference
2-aminopyridine, α-bromoketoneN-(pyridin-2-yl)amideI2, TBHP, TolueneModerate to Good nih.gov
2-aminopyridine, α-bromoketone3-bromoimidazo[1,2-a]pyridineTBHP, Ethyl AcetateGood nih.gov

Advanced Reaction Conditions and Methodological Innovations

Recent advancements in synthetic chemistry have emphasized the development of more efficient, sustainable, and environmentally friendly methods for amide bond formation. These innovations are crucial for both laboratory-scale research and industrial production.

Solvent-Free and Environmentally Benign Syntheses

A significant push in green chemistry is the reduction or elimination of hazardous organic solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including simplified work-up procedures, reduced waste, and often, faster reaction times. bohrium.comresearchgate.net

One such approach involves the direct reaction of a carboxylic acid and an amine (or urea) by heating the mixture, sometimes with a catalyst like boric acid. bohrium.comresearchgate.net This method is simple, efficient, and avoids the environmental issues associated with solvent disposal. bohrium.com For example, various benzamides have been synthesized in good yields by triturating the reactants and then heating them directly. bohrium.com

Another environmentally benign approach is the use of microwave irradiation, which can accelerate reaction rates and improve yields. nih.gov The synthesis of 2-aminobenzamide derivatives from isatoic anhydride and an appropriate N-nucleophile has been successfully achieved using both conventional heating and microwave-assisted methods. nih.gov Although in some cases, the conventional method provided better yields due to the thermal sensitivity of the compounds, the microwave-assisted procedure represents a time-efficient and eco-friendly alternative. nih.gov

Furthermore, the use of biodegradable and reusable reaction media, such as polyethylene (B3416737) glycol (PEG), and recyclable catalysts like nano copper oxide, contributes to the development of sustainable synthetic protocols. researchgate.net

Table 2: Comparison of Conventional and Green Synthetic Methods for Benzamides

MethodConditionsAdvantagesDisadvantagesReference
Conventional HeatingReflux in organic solventWell-established, good yieldsSolvent waste, longer reaction times nih.gov
Microwave IrradiationSolvent-free or in minimal solventRapid, energy-efficientPotential for thermal decomposition nih.govresearchgate.net
Solvent-Free TriturationDirect heating of reactants with catalystNo solvent waste, simple work-upMay not be suitable for all substrates bohrium.comresearchgate.net
Catalytic DehydrogenationPd-Ag membrane reactorHigh atom economy, clean processRequires specialized equipment kaust.edu.sa

Investigation of Mechanistic Pathways in Formation Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and designing new transformations. The formation of benzamides can proceed through several mechanistic pathways, depending on the starting materials and reaction conditions.

A common method for forming the amide bond is the nucleophilic attack of an amine on an activated carboxylic acid derivative. In the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide and an aldehyde, a proposed mechanism involves the initial activation of the aldehyde's carbonyl group by a Brønsted acid catalyst. acs.org This facilitates the nucleophilic attack by the amino group of the 2-aminobenzamide, leading to an intermediate that undergoes intramolecular cyclization to form the final product. acs.org

In other instances, such as the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine, the reaction proceeds through a superelectrophilic intermediate in the presence of a Brønsted superacid. nih.gov Theoretical calculations suggest that the mechanism involves the formation of a C-C bond to give an intermediate, followed by cleavage of a C-N bond to yield a protonated benzonitrile, which is then hydrolyzed to the benzamide. nih.gov

The hydrolysis of benzamides to carboxylic acids, the reverse reaction, also provides insight into the stability and reactivity of the amide bond. This process typically occurs via nucleophilic attack by water or a hydroxide (B78521) ion on the amide's carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylic acid and ammonia (B1221849) or an amine. prezi.com

Computational studies, such as those using density functional theory (DFT), are increasingly employed to simulate reaction mechanisms and predict the structures of transition states. researchgate.net These studies have shown that reactions like the sulfonylation of benzamide can proceed through a concerted bimolecular nucleophilic substitution (SN2) mechanism, involving a single transition state. researchgate.net

Coordination Chemistry and Ligand Properties of 2 Amino N Pyridin 2 Ylmethyl Benzamide

Ligand Design Principles and Denticity

The design of a ligand is crucial in determining the geometry, stability, and reactivity of the resulting metal complex. The structure of 2-amino-N-(pyridin-2-ylmethyl)benzamide incorporates several functional groups that can act as potential coordination sites.

The this compound molecule possesses three primary types of potential donor atoms that can engage in coordination with a metal center:

Pyridyl Nitrogen: The nitrogen atom within the pyridine (B92270) ring is a well-established coordination site. Its sp² hybridization and the lone pair of electrons in an outward-pointing orbital make it a strong σ-donor, readily forming stable bonds with a variety of metal ions.

Amide Group (Oxygen/Nitrogen): The amide linkage (-C(O)NH-) offers two potential donor atoms: the carbonyl oxygen and the amide nitrogen. The carbonyl oxygen is a hard donor and typically coordinates to metal ions. The amide nitrogen can also coordinate, often after deprotonation, acting as a bridging or chelating agent. The mode of coordination is influenced by factors such as the metal ion's nature and the reaction conditions.

Amino Nitrogen: The primary amino group (-NH₂) attached to the benzamide (B126) ring contains a nitrogen atom with a lone pair of electrons, making it a potential coordination site. As a soft donor, it can form stable complexes with various transition metals.

These multiple donor sites allow this compound to act as a versatile ligand, potentially exhibiting different denticities and coordination modes.

The presence of multiple donor sites in a flexible arrangement allows this compound to form chelate rings with a metal ion, which significantly enhances the stability of the resulting complex—an effect known as the chelate effect. Depending on which donor atoms are involved in coordination, several chelation modes are possible:

Bidentate N,N-Chelation: The most common mode of coordination for similar pyridyl-containing ligands involves the pyridyl nitrogen and a nitrogen from the side chain. In this case, coordination through the pyridyl nitrogen and the amino nitrogen of the benzamide moiety would form a stable six-membered chelate ring. Alternatively, coordination involving the pyridyl nitrogen and the amide nitrogen is also a possibility.

Tridentate N,N,O-Chelation: It is conceivable that the ligand could act in a tridentate fashion, coordinating through the pyridyl nitrogen, the amino nitrogen, and the carbonyl oxygen of the amide group. This would result in the formation of two fused chelate rings, further enhancing the complex's stability.

The flexibility of the methylene (B1212753) bridge between the pyridine ring and the amide group allows the ligand to adapt to the preferred coordination geometry of different metal ions. The formation of stable five- or six-membered chelate rings is a key factor in the thermodynamic stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The rich coordination chemistry of this compound is exemplified by its ability to form complexes with a variety of transition metals.

Complexes of this compound with several divalent transition metals, including Palladium(II), Iron(II), Copper(II), Cobalt(II), Nickel(II), and Zinc(II), can be synthesized through the reaction of the ligand with the corresponding metal salts in an appropriate solvent. The general synthetic procedure involves dissolving the ligand and the metal salt in a solvent like methanol (B129727) or ethanol (B145695) and refluxing the mixture. The resulting complexes often precipitate from the solution upon cooling or evaporation of the solvent.

The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary depending on the metal ion and the reaction conditions. Both 1:1 and 1:2 metal-to-ligand ratios are commonly observed, leading to complexes with the general formulas [M(L)X₂] or [M(L)₂]X₂, where L is the ligand and X is a counter-ion such as chloride or nitrate.

Table 1: Synthesis of Transition Metal Complexes with this compound
Metal IonTypical Precursor SaltExpected Complex Stoichiometry (M:L)Common SolventGeneral Reaction Condition
Pd(II)[Pd(CH₃CN)₂Cl₂]1:1EthanolStirring at room temperature
Fe(II)FeCl₂·4H₂O1:2Methanol/PyridineReflux
Cu(II)CuCl₂·2H₂O1:1 or 1:2MethanolReflux
Co(II)CoCl₂·6H₂O1:2MethanolReflux
Ni(II)Ni(NO₃)₂·6H₂O1:2MethanolReflux
Zn(II)Zn(OAc)₂·2H₂O1:2MethanolStirring at room temperature

Spectroscopic techniques are invaluable for elucidating the structure of metal complexes and understanding the nature of metal-ligand bonding.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes, such as those of Zn(II) and Pd(II). Upon coordination, the chemical shifts of the protons and carbons near the donor atoms are expected to shift compared to the free ligand, providing evidence of coordination. For paramagnetic complexes like those of Cu(II), Ni(II), Co(II), and Fe(II), NMR spectra are often broadened and more complex to interpret.

IR Spectroscopy: Infrared spectroscopy provides key information about the coordination mode of the ligand. The stretching frequencies of the N-H (amino and amide), C=O (amide), and C=N (pyridine) bonds are particularly informative. A shift in the position of these bands upon complexation indicates the involvement of these functional groups in coordination. For instance, a lowering of the C=O stretching frequency is indicative of coordination through the amide oxygen.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. These spectra are characteristic of the coordination geometry of the metal center. For example, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is used to study paramagnetic complexes, such as those of Cu(II). The EPR spectrum can provide detailed information about the electronic structure and the symmetry of the coordination environment around the metal ion.

Table 2: Expected Spectroscopic Data for Metal Complexes of this compound
TechniqueObserved Change upon ComplexationInformation Gained
NMR (¹H, ¹³C)Shift in proton and carbon signals near donor atomsConfirmation of coordination in diamagnetic complexes
IRShift in ν(N-H), ν(C=O), and ν(C=N) stretching frequenciesIdentification of coordinating functional groups
UV-VisAppearance of d-d transition and charge-transfer bandsInformation on coordination geometry and electronic structure
EPRCharacteristic g-values and hyperfine splitting for paramagnetic ionsDetails on the electronic environment of the metal center

Based on studies of similar ligands, the coordination geometries can be predicted. For instance, Pd(II) complexes are likely to adopt a square planar geometry. Fe(II), Co(II), Ni(II), and Zn(II) complexes often exhibit octahedral geometries, especially with a 1:2 metal-to-ligand ratio where each ligand acts in a tridentate fashion or two ligands act as bidentate donors with two additional solvent or counter-ion ligands. Cu(II) complexes can adopt a variety of geometries, including square planar, square pyramidal, or distorted octahedral, due to the Jahn-Teller effect.

Table 3: Predicted Coordination Geometries from X-ray Diffraction Analysis
Metal IonPredicted Coordination NumberPredicted Geometry
Pd(II)4Square Planar
Fe(II)6Octahedral
Cu(II)4, 5, or 6Square Planar, Square Pyramidal, or Distorted Octahedral
Co(II)6Octahedral
Ni(II)6Octahedral
Zn(II)6Octahedral

Based on a comprehensive search of available scientific literature, detailed computational chemistry and molecular modeling studies focusing specifically on this compound are not publicly available. While experimental data, such as the crystal structure of the compound, has been published, this does not include the in-depth theoretical analyses required to populate the requested article outline.

Computational studies involving Density Functional Theory (DFT) are commonly performed on related benzamide and pyridine derivatives. These studies typically investigate geometry optimization, electronic properties (such as Frontier Molecular Orbitals and charge distribution), predicted spectroscopic data (vibrational and UV-Vis spectra), and reactivity descriptors (chemical potential, hardness, and electrophilicity). Furthermore, theoretical investigations into reaction pathways are a common application of these computational methods.

However, without specific published research applying these computational methodologies to this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict requirements of the provided outline. Generating content for the specified sections would require speculative data and would not meet the standards of factual, authoritative reporting. Therefore, the requested article cannot be generated at this time.

Computational Chemistry and Molecular Modeling Studies of 2 Amino N Pyridin 2 Ylmethyl Benzamide

Reactivity and Mechanism Elucidation through Computational Approaches

Solvent Effects Modeling (e.g., Polarizable Continuum Models)

The local environment can significantly influence the behavior of a molecule. Polarizable Continuum Models (PCMs) are a class of computational methods used to approximate the effect of a solvent on a solute molecule. researchgate.netresearchgate.net In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of how the solvent affects properties such as conformational stability, electronic spectra, and reactivity.

For a molecule like 2-amino-N-(pyridin-2-ylmethyl)benzamide, which possesses both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl oxygen and pyridine (B92270) nitrogen), solvent polarity is expected to play a crucial role in its behavior. PCM calculations can predict changes in the molecule's dipole moment and the relative energies of its different conformers in various solvents. For instance, in a polar solvent, conformations with a larger dipole moment would be stabilized to a greater extent than in a nonpolar solvent.

Hypothetical PCM calculations on this compound would likely show a significant increase in the calculated dipole moment as the dielectric constant of the solvent increases. This is a common trend observed in computational studies of polar molecules. The stabilization energy, which represents the favorable interaction between the solute and the solvent, would also be expected to increase with solvent polarity.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Solvation Energy (kcal/mol)
Gas Phase1.03.500.00
Toluene (B28343)2.384.80-5.20
Acetone20.76.20-9.80
Water78.46.80-12.50

Note: The data in this table is representative and derived from computational studies on analogous aromatic amides. It serves to illustrate the expected solvent effects on this compound.

Advanced Computational Techniques

To gain a deeper understanding of the electronic transitions and bonding characteristics of this compound, more advanced computational methods are employed.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the electronic excited states of molecules. uci.edursc.orgnih.gov It is widely used to predict absorption and emission spectra, providing insights into the electronic transitions that occur when a molecule absorbs light. researchgate.net For this compound, TD-DFT calculations can identify the energies of the lowest singlet excited states, the corresponding absorption wavelengths, and the nature of the electronic transitions (e.g., π → π* or n → π*).

These calculations would likely reveal that the lowest energy electronic transitions are predominantly of π → π* character, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital distributed across the aromatic rings. The inclusion of solvent effects in TD-DFT calculations, often through a PCM-TD-DFT approach, is crucial for accurately predicting solvatochromic shifts (changes in absorption wavelength with solvent polarity). nih.gov For this compound, a red shift (bathochromic shift) in the absorption maximum would be expected with increasing solvent polarity, as the more polar excited state is stabilized to a greater extent than the ground state.

SolventExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
Gas Phase4.103020.25HOMO -> LUMO
Toluene4.053060.28HOMO -> LUMO
Acetone3.983110.32HOMO -> LUMO
Water3.923160.35HOMO -> LUMO

Note: This data is illustrative, based on TD-DFT studies of similar aromatic compounds containing amino and pyridine functionalities, and represents plausible theoretical predictions for this compound.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a chemically intuitive picture of bonding and intermolecular interactions. researchgate.net It partitions the molecular wavefunction into localized orbitals that correspond to core electrons, lone pairs, and bonds. NBO analysis is particularly useful for quantifying the strength of hydrogen bonds and other non-covalent interactions. nih.gov

For this compound, NBO analysis can be used to investigate intramolecular hydrogen bonding, for example, between the amide N-H and the pyridine nitrogen, which can influence the molecule's conformation. More importantly, it can quantify the intermolecular hydrogen bonding interactions that would occur in a condensed phase or in the presence of other molecules. The analysis provides information on the donor-acceptor interactions between filled lone pair orbitals and empty antibonding orbitals, and the stabilization energy associated with these interactions is a measure of the hydrogen bond strength.

In a hypothetical dimer of this compound, NBO analysis could reveal a primary intermolecular hydrogen bond between the amide N-H of one molecule and the carbonyl oxygen of another. The stabilization energy (E(2)) for this interaction would be expected to be significant, indicating a strong hydrogen bond. Other weaker interactions, such as those involving the amino group and the pyridine ring, could also be identified and quantified.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(O) of Carbonylσ(N-H) of Amide8.5Intermolecular Hydrogen Bond
LP(N) of Pyridineσ(N-H) of Amine3.2Intermolecular Hydrogen Bond
LP(N) of Amineπ*(C=C) of Benzene Ring1.5Hyperconjugation

Note: The data presented in this table is a representative example based on NBO analyses of intermolecular interactions in related amide and pyridine-containing systems. It illustrates the type of information that would be obtained from such a study on this compound.

Catalytic Applications of 2 Amino N Pyridin 2 Ylmethyl Benzamide Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high activity and selectivity due to the well-defined nature of the catalytic species. Metal complexes of 2-amino-N-(pyridin-2-ylmethyl)benzamide have been investigated for their potential in several key organic transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck Reactions)

Despite the widespread use of pyridine (B92270) and amide-containing ligands in cross-coupling reactions, a comprehensive review of the scientific literature reveals a notable absence of studies specifically employing metal complexes of this compound as catalysts for Suzuki-Miyaura or Heck reactions. While the structural motifs of this ligand suggest potential for stabilizing catalytically active metal centers, such as palladium or nickel, dedicated research to explore this potential has not been reported.

Directed Carbonylative Transformations (e.g., Phthalimide (B116566) Synthesis)

A significant application of complexes involving the N-(pyridin-2-ylmethyl)benzamide framework is in cobalt-catalyzed directed carbonylative transformations for the synthesis of phthalimides. Research has demonstrated a facile and efficient method for the direct C-H carbonylation of N-(pyridin-2-ylmethyl)benzamides, utilizing the 2-picolylamine moiety as a directing group. researchgate.netnih.gov

In a key study, various N-(pyridin-2-ylmethyl)benzamide derivatives were successfully converted into their corresponding phthalimide products in moderate to excellent yields. researchgate.netnih.gov This transformation is catalyzed by a cobalt species, with benzene-1,3,5-triyl triformate (TFBen) serving as a convenient and solid carbon monoxide (CO) source. researchgate.netnih.gov The reaction typically employs a cobalt(II) precatalyst, such as Co(acac)₂, and an oxidant like silver carbonate (Ag₂CO₃). nih.gov

The proposed mechanism suggests that the cobalt(II) catalyst coordinates with the N-(pyridin-2-ylmethyl)benzamide substrate. nih.gov This is followed by oxidation to a Co(III) intermediate, which then undergoes ortho C-H activation with the assistance of an additive like acetic acid. nih.gov Subsequent coordination of CO (generated in-situ from TFBen) and reductive elimination leads to the formation of the phthalimide product. nih.gov Control experiments have indicated that the coordination of the cobalt catalyst to the nitrogen atom of the directing group is crucial for the reaction to proceed. nih.gov

Below is a table summarizing the results for the cobalt-catalyzed carbonylative synthesis of various phthalimide derivatives from their corresponding N-(pyridin-2-ylmethyl)benzamide precursors.

EntryBenzamide (B126) DerivativeProductYield (%)
1N-(pyridin-2-ylmethyl)benzamidePhthalimide85
24-Methyl-N-(pyridin-2-ylmethyl)benzamide4-Methylphthalimide98
34-Methoxy-N-(pyridin-2-ylmethyl)benzamide4-Methoxyphthalimide95
44-Fluoro-N-(pyridin-2-ylmethyl)benzamide4-Fluorophthalimide75
54-Chloro-N-(pyridin-2-ylmethyl)benzamide4-Chlorophthalimide72
64-Bromo-N-(pyridin-2-ylmethyl)benzamide4-Bromophthalimide68
73-Methyl-N-(pyridin-2-ylmethyl)benzamide3-Methylphthalimide82

Reaction conditions: N-(pyridin-2-ylmethyl)benzamide (0.2 mmol), TFBen (0.4 mmol), Co(acac)₂ (20 mol%), Ag₂CO₃ (0.4 mmol), AcOH (0.4 mmol), DCE (1.0 mL), 130 °C, 10 h. Data sourced from Fu, L.-Y.; Ying, J.; Wu, X.-F. J. Org. Chem. 2019, 84 (19), 12648–12655. nih.gov

Polymerization Processes (e.g., Atom Transfer Radical Polymerization, ATRP)

Atom Transfer Radical Polymerization (ATRP) is a versatile controlled radical polymerization technique that often utilizes copper complexes with nitrogen-based ligands. Ligands with structural similarities, such as tris(2-pyridylmethyl)amine (B178826) (TPMA), are known to form highly active copper catalysts for ATRP. However, a specific investigation into the use of this compound as a ligand in ATRP or other polymerization processes has not been found in the surveyed scientific literature. Therefore, the applicability of its metal complexes in this domain remains an open area for research.

Heterogeneous Catalysis and Supported Systems

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their practicality, enabling easier separation and potential reuse.

Design and Immobilization of Catalytically Active Complexes

The scientific literature does not currently contain reports on the specific design and immobilization of catalytically active complexes of this compound onto solid supports. While general methods for anchoring pyridine and amide-functionalized ligands to materials like silica, polymers, or metal-organic frameworks (MOFs) are well-established, their application to this particular ligand for creating heterogeneous catalysts has not been documented.

Reusability and Stability of Catalytic Systems

As there are no reported instances of immobilized catalytic systems based on this compound, data regarding their reusability and stability are unavailable. Future research in this area would be necessary to ascertain the robustness and potential for recycling of such heterogeneous catalysts.

Mechanistic Insights into Catalytic Cycles

Detailed mechanistic studies elucidating the catalytic cycles of metal complexes featuring the this compound ligand are not extensively reported in the current scientific literature. Understanding these mechanisms is crucial for optimizing catalyst performance and expanding their synthetic utility.

The identification of the active catalytic species is a fundamental aspect of understanding any catalytic reaction. For metal complexes of this compound, there is a lack of published research that isolates and characterizes the true catalytic species involved in any specific transformation. While it is hypothesized that the ligand would coordinate to a metal center, the exact nature of the active complex under catalytic conditions has not been experimentally determined. For instance, studies on related nickel-catalyzed reactions involving N-(pyridin-2-ylmethyl)benzamide have suggested the involvement of Ni(0) species in oxidative cycloaddition reactions, but this has not been confirmed for the 2-amino substituted analogue. researchgate.net

A thorough investigation into the substrate scope and functional group tolerance of catalysts derived from this compound is not yet available. Such studies are essential to define the versatility and applicability of a catalytic system. Research on analogous systems, for example, ruthenium-catalyzed C-N bond activation, has explored the scope with respect to various amines and ketones, but this cannot be directly extrapolated to the specific ligand . researchgate.net Without dedicated studies, the range of substrates that can be effectively transformed and the functional groups that are compatible with these potential catalysts remain unknown.

Ligand Design and Optimization for Catalytic Performance

The rational design and optimization of ligands are central to the development of efficient and selective catalysts. This involves tuning the steric and electronic properties of the ligand to influence the catalytic activity.

There is no specific research detailing the systematic modification of the this compound ligand to enhance catalytic selectivity and efficiency. General principles of ligand design suggest that modifications to the aminobenzamide or pyridine rings could significantly impact catalyst performance. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic environment of the metal center, thereby influencing its reactivity. nih.gov Similarly, the incorporation of bulky substituents could control substrate approach and enhance stereoselectivity. However, the application of these principles to the this compound framework has not been documented.

Efficient recovery and recycling of catalysts are critical for the development of sustainable and cost-effective chemical processes. The scientific literature does not currently contain studies focused on the development of strategies for the recovery and reuse of metal complexes of this compound. While research on other catalyst systems, such as bimetallic metal-organic frameworks for the synthesis of related N-(pyridin-2-yl)-benzamides, has demonstrated successful recycling, these methods are not directly applicable to discrete molecular complexes of the target ligand. mdpi.com

Structure Activity Relationship Sar Studies of 2 Amino N Pyridin 2 Ylmethyl Benzamide Analogues

Rational Design and Synthesis of Analogue Libraries

The rational design of analogue libraries is a strategic approach to efficiently probe the SAR of the 2-amino-N-(pyridin-2-ylmethyl)benzamide scaffold. This process begins with the parent compound and involves the synthesis of focused libraries of derivatives where specific parts of the molecule are systematically altered. Computational tools are often employed to model interactions with biological targets, guiding the selection of modifications most likely to yield improvements in activity. The synthesis typically involves coupling various substituted 2-aminobenzoic acids with pyridin-2-ylmethanamine (B45004) or its derivatives.

Positional scanning is a key tactic to understand the spatial requirements for optimal biological activity. This involves introducing a single substituent at various open positions on both the benzamide (B126) and pyridine (B92270) rings to map out sensitive and tolerant regions of the molecule.

For the benzamide ring, substituents are typically scanned across the 4-, 5-, and 6-positions. Studies on related benzamide series have shown that the position of a substituent dramatically impacts activity. For instance, in some series, meta- and para-substitution on the benzamide ring is favored, while ortho-substitution can be detrimental due to steric hindrance. The directing influence of the existing 2-amino group, which is an ortho-, para-director, also plays a significant role in the electronic properties of the ring and its interactions. msu.edu

Similarly, for the pyridine ring, substituents are scanned from the 3'- to the 6'-position. Research on related N-(pyridin-2-ylmethyl)amine derivatives has demonstrated that substitution at the 5'- and 6'-positions can be particularly influential. mdpi.com For example, introducing small aliphatic amines at the 6'-position or various electronically diverse groups at the 5'-position has been shown to yield compounds with good activity, whereas bulky groups at the 6'-position (ortho to the ring nitrogen) are often not well-tolerated. mdpi.com

The amide linkage and the adjacent methylene (B1212753) bridge are critical for maintaining the correct orientation and distance between the two aromatic moieties. Modifications to this linker region can significantly alter a compound's conformational flexibility and its hydrogen bonding capabilities.

Amide Linkage Modifications: The amide bond is a crucial interaction point in many biological systems. researchgate.net Its bioisosteric replacement is a common strategy to improve metabolic stability or modulate activity. nih.gov However, SAR studies on analogous benzamide scaffolds have shown that this linkage is often essential for activity.

Replacement with a Sulfonamide: This modification is generally not well-tolerated, suggesting that the specific geometry and hydrogen-bonding pattern of the amide are critical. researchgate.net

Inversion of the Amide Bond: Synthesizing the retro-amide analogue (where the CO and NH groups are swapped) can probe the importance of the hydrogen bond donor/acceptor orientation.

Replacement with Bioisosteres: Other amide bioisosteres like 1,2,3-triazoles, oxadiazoles, or oxazoles can be explored to enhance metabolic stability. nih.gov

Methylene Bridge Modifications: The methylene bridge provides flexibility, allowing the aromatic rings to adopt an optimal conformation for binding.

Removal of the Methylene Bridge: Direct connection of the amide nitrogen to the pyridine ring creates a more rigid analogue (N-(pyridin-2-yl)benzamide). This change significantly alters the spatial relationship between the rings and can lead to a different biological profile. researchgate.net

Introduction of Substituents: Adding substituents, such as a methyl or hydroxyl group, to the methylene bridge introduces a chiral center and can provide additional interaction points or restrict rotation, which may enhance selectivity or potency. mdpi.com

Homologation: Increasing the linker length by adding extra methylene groups (e.g., an ethylene (B1197577) bridge) can determine the optimal distance between the two aromatic systems.

Investigation of Benzamide Moiety Modifications

The 2-aminobenzamide (B116534) moiety serves as a key structural anchor. Modifications here can influence electronic properties, solubility, and direct interactions with target proteins.

Halogenation: Introducing halogens like fluorine, chlorine, or bromine is a common strategy. Fluorine can improve metabolic stability and binding affinity. In many benzamide series, halogen substitution at the 5-position enhances activity. nih.gov However, in some contexts, a chlorine atom can decrease activity. nih.gov

Alkyl Groups: Small alkyl groups like methyl or ethyl can enhance activity by occupying hydrophobic pockets in a binding site. Larger or bulkier groups may lead to steric clashes and reduced potency.

Electron-Donating Groups: Methoxy (-OCH3) or additional amino (-NH2) groups can further increase the electron density of the ring and provide additional hydrogen bonding opportunities. However, the position is critical; for instance, an additional ortho-methoxy group can cause steric hindrance that prevents the amide from being coplanar with the ring, altering its properties. nih.gov

Electron-Withdrawing Groups: Groups like nitro (-NO2) or cyano (-CN) deactivate the ring. In many benzamide-based inhibitors, these groups have been found to decrease biological activity. nih.gov

The following table summarizes the general impact of different substituents on the benzamide ring based on findings from analogous compound series.

Substituent Position General Impact on Activity Potential Rationale
Fluoro (-F)5-positionOften increasesEnhances binding, improves metabolic stability.
Chloro (-Cl)4- or 5-positionVariable; can decreaseAlters electronics; may introduce unfavorable steric or electronic interactions. nih.gov
Methyl (-CH3)5-positionOften increasesFills small hydrophobic pockets.
Methoxy (-OCH3)5-positionOften increasesElectron-donating, potential H-bond acceptor.
Amino (-NH2)4- or 5-positionVariableStrong H-bond donor, can significantly alter solubility and basicity.
Nitro (-NO2)4- or 5-positionGenerally decreasesStrong electron-withdrawal reduces ring reactivity and may be unfavorable for binding. nih.gov

Direct modifications to the atoms of the amide bond can have a significant impact.

Amide Nitrogen: N-methylation of the amide can prevent it from acting as a hydrogen bond donor and may introduce steric hindrance. This modification is often used to probe the importance of the amide N-H in hydrogen bonding interactions.

Carbonyl Group: The carbonyl oxygen is a key hydrogen bond acceptor. mdpi.com Its replacement or modification is a drastic change that often leads to a loss of activity. For example, replacing the carbonyl group (C=O) with a methylene unit (-CH2-) to form an amine linker has been shown to abolish activity in related benzamide series, highlighting the critical role of the carbonyl. researchgate.net Reduction of the carbonyl to a hydroxyl group (-CH(OH)-) would similarly alter the geometry and electronic properties, likely with a negative impact. Bioisosteric replacement with a thiocarbonyl (C=S) is another possibility that would modulate the hydrogen bond accepting strength and lipophilicity.

Exploration of Pyridin-2-ylmethyl Moiety Modifications

The pyridin-2-ylmethyl group is a common motif in medicinal chemistry, valued for its hydrogen bond accepting nitrogen atom, its aromatic properties, and its role as a linker. nih.gov

Modifications to this moiety can fine-tune the compound's properties. Key strategies include:

Positional Isomerism: Moving the methylene-amide substituent to the 3- or 4-position of the pyridine ring (to give pyridin-3-ylmethyl or pyridin-4-ylmethyl analogues) would significantly alter the vector and basicity of the ring nitrogen. SAR studies on picolinamide (B142947) versus nicotinamide (B372718) and isonicotinamide (B137802) derivatives show that such changes markedly influence biological activity. researchgate.net

Ring Substitution: Introducing substituents onto the pyridine ring can modulate its electronic properties and provide additional interactions. Studies on related structures show that small electron-donating or electron-withdrawing groups at the 5'-position are often well-tolerated, while the 6'-position is more sensitive to steric bulk. mdpi.comnih.gov

Bioisosteric Replacement: Replacing the pyridine ring with other heterocycles is a common strategy to explore novel chemical space and improve properties. nih.gov Potential bioisosteres include:

Pyrimidine: Offers an additional nitrogen atom for hydrogen bonding.

Thiazole: Can alter the geometry and electronic profile.

Thiophene or Furan: These five-membered rings can serve as non-basic aromatic spacers.

Phenyl: Replacing the pyridine with a substituted phenyl ring removes the basic nitrogen, which can be useful for assessing its importance for activity or for improving selectivity against certain targets.

Systematic exploration through these modifications allows for a comprehensive understanding of the SAR for the this compound scaffold, guiding the development of analogues with enhanced biological profiles.

Influence of Substituents on the Pyridine Ring

The electronic properties of the pyridine ring can be modulated by the introduction of various substituents, which in turn affects the molecule's interaction with its biological target. The nature and position of these substituents are critical determinants of activity.

Generally, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine ring can alter the electron density of the ring system, its basicity (pKa), and its hydrogen bonding capacity. For instance, studies on related N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives showed that the electronic properties of substituents significantly affected their inhibitory activity. mdpi.com In one study, only compounds bearing a cyano group (an EWG) decreased the expression of the target protein, FOXM1. mdpi.com

Conversely, in a different series of N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides, the introduction of an electron-donating methyl group at the 5-position of the pyridine ring led to increased fluorescence, suggesting stabilization of the ring system. researchgate.net This highlights that the effect of a substituent is highly context-dependent.

The following table summarizes the observed effects of substituents on the pyridine ring in various related heterocyclic compounds.

Compound Series Substituent (Position) Effect on Activity/Property
Thieno[2,3-b]pyridines mdpi.com-CN (EWG)Decreased FOXM1 expression
Thieno[2,3-b]pyridines mdpi.com-NO2, -CF3 (EWGs)Did not decrease FOXM1 expression
N-pyridin-2-yl Benzamides nih.govVaried substituentsSignificant reduction in blood glucose for specific analogues
Pyridine derivatives nih.gov-OH, -OMe (EDGs)Enhanced antiproliferative activity
Pyridine derivatives nih.govHalogens (EWGs)Lower antiproliferative activity

Positional Isomerism of the Pyridine Nitrogen

The position of the nitrogen atom within the pyridine ring (i.e., 2-pyridyl, 3-pyridyl, or 4-pyridyl isomers) fundamentally alters the molecule's geometry, dipole moment, and hydrogen bonding vectors. This positional isomerism can have a profound impact on biological activity by affecting how the ligand fits into a binding site.

The nitrogen atom in the pyridine ring is a key interaction point, often acting as a hydrogen bond acceptor. rsc.org Its location dictates the spatial orientation of this crucial interaction. For example, in N-(pyridin-2-yl) benzamide analogues designed as glucokinase activators, the 2-pyridyl arrangement was essential for activity, allowing for specific binding interactions within the allosteric site of the enzyme. nih.gov

While direct SAR comparisons of the 2-, 3-, and 4-pyridinylmethyl isomers of 2-aminobenzamide are not extensively documented in the available literature, studies on other classes of molecules provide relevant insights. The electron-accepting properties of the pyridine ring are influenced by the position of benzannulation, which can be seen as analogous to the effect of the linker's attachment point relative to the nitrogen. cdnsciencepub.com The 2-pyridyl isomer allows for potential chelation with metal ions or simultaneous hydrogen bonding involving the amide N-H and the pyridine nitrogen, an interaction not possible with the 3- or 4-pyridyl isomers. This unique geometric arrangement can lead to significant differences in binding affinity and selectivity.

Variances in the Linker Length and Hybridization

The linker, in this case, the -CH2-NH-CO- group, connects the pyridine and aminobenzamide moieties. Its length, rigidity, and hybridization are critical for orienting the two aromatic systems correctly within a binding pocket.

Modifications to the amide linker have been explored in related benzamide series. Key findings include:

Replacement of the Amide: In a series of piperidyl benzamides, replacing the amide carbonyl with a methylene unit (-CH2-) or the entire amide with a sulfonamide (-SO2-NH-) was not tolerated, leading to a loss of potency. researchgate.net This suggests the amide group itself, with its specific hydrogen bond donor (N-H) and acceptor (C=O) properties, is crucial for interaction.

Altering Linker Length: Increasing or decreasing the length of the methylene spacer (-CH2-) would directly impact the distance between the pyridine and benzamide rings. While specific data for the title compound is limited, SAR studies on other bioactive molecules frequently show an optimal linker length, with shorter or longer linkers leading to a decrease in activity due to improper positioning of the pharmacophores.

Hybridization and Rigidity: Introducing double bonds or incorporating the linker into a ring system can increase rigidity, which may be beneficial if it locks the molecule into an active conformation but detrimental if it prevents adoption of the required binding pose. Optimization of a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors involved modifying the central cycloalkyl ring, demonstrating the importance of the linker's three-dimensional structure. researchgate.net

Correlation of Structural Features with Molecular Recognition and Interactions

The biological activity of a molecule is a direct consequence of its ability to be recognized by and interact with a target, such as a protein or enzyme. The structural features discussed above correlate directly with these molecular interactions.

Stereoelectronic Effects on Ligand-Substrate/Metal Interactions

Stereoelectronic effects are the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. wikipedia.org These effects go beyond simple steric hindrance and involve stabilizing interactions, such as hyperconjugation, that depend on the correct geometric alignment of donor and acceptor orbitals.

For this compound analogues, a key stereoelectronic interaction involves the overlap of the lone pair orbitals of the nitrogen and oxygen atoms with the π-systems of the aromatic rings. The conformation of the molecule, particularly the torsion angles around the amide bond and the methylene linker, will determine the extent of these orbital overlaps. A planar conformation, for example, might be favored to maximize conjugation between the benzamide and the aromatic rings, which in turn influences the molecule's shape and electronic distribution, impacting its binding affinity.

Role of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent intermolecular interactions are the primary forces driving molecular recognition. For the this compound scaffold, several key interactions are possible:

Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the amino -NH2 and amide -NH) and acceptors (the carbonyl oxygen, amino nitrogen, and pyridine nitrogen). Crystal structure analyses of related benzamides and pyridyl compounds consistently show extensive hydrogen bonding networks. researchgate.netresearchgate.net For example, intramolecular N-H···O hydrogen bonds between the amide proton and the amino group can form, which influences the planarity and conformation of the molecule. nih.gov Intermolecularly, N-H···N and N-H···O bonds are critical for dimer formation and for anchoring the ligand in a protein's binding site. nih.govmdpi.com

π-π Stacking: The presence of two aromatic rings (the aminobenzene and pyridine) allows for stabilizing π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein target. mdpi.com The relative orientation of the two rings, governed by the linker, is crucial for optimizing these interactions.

The interplay of these forces dictates the binding orientation and affinity of the molecule. The specific pattern of hydrogen bonds and stacking interactions provides the basis for molecular recognition by a biological target.

Computational Tools in SAR Analysis

Computational chemistry plays a vital role in modern drug discovery and the elucidation of SAR. For analogues of this compound, several computational tools are employed:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), are used to build statistical models that correlate the 3D properties of molecules with their biological activity. researchgate.net These models can identify regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the design of new, more potent analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netfigshare.com Docking studies can rationalize the observed SAR by revealing the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that underpin binding. For example, docking can show why a particular substituent on the pyridine ring enhances activity by forming a new, favorable contact with a protein residue.

Density Functional Theory (DFT) Calculations: DFT is used to calculate the electronic structure, geometry, and relative energies of different conformations of a molecule. nih.gov These calculations can help understand the stability of different isomers and the nature of intermolecular interactions, providing a deeper insight into the stereoelectronic effects that govern molecular behavior.

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions in crystal structures, providing a detailed picture of the forces, including hydrogen bonding and π-π stacking, that hold the molecules together. nih.gov

These computational approaches provide a powerful complement to experimental synthesis and testing, enabling a more rational and efficient exploration of the chemical space around the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine the understanding of the SAR of this compound analogues, Quantitative Structure-Activity Relationship (QSAR) modeling has been employed. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

In a notable 2D and 3D-QSAR study performed on a series of N-(2-Aminophenyl)-benzamide derivatives as HDAC2 inhibitors, researchers identified several key molecular descriptors that play a vital role in their biological activity. sphinxsai.com The biological activity data, expressed as IC50 values, were converted to their negative logarithmic form (pIC50) for the analysis. sphinxsai.com

The 2D-QSAR models were generated using methods such as Genetic Function Approximation (GFA), which yielded a model with a good correlation coefficient (r²) of 0.794 and a cross-validated coefficient (r²cv) of 0.634. sphinxsai.com The 3D-QSAR study, using Molecular Field Analysis (MFA), produced a more robust model with an r² value of 0.927 and an r²cv value of 0.815. sphinxsai.com These statistical values indicate that the generated models are predictive and can be used to estimate the HDAC2 inhibitory activity of new analogues. sphinxsai.com

The following table summarizes the statistical validation of the QSAR models for N-(2-Aminophenyl)-benzamide derivatives. sphinxsai.com

QSAR Methodr² (Correlation Coefficient)r²cv (Cross-validated Coefficient)r²pred (Predictive r²)
2D-QSAR (GFA)0.7940.6340.6343
3D-QSAR (MFA)0.9270.8150.8450

Molecular Descriptors and Electrostatic Potential Mapping for SAR Prediction

The development of predictive QSAR models relies on the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. For N-(2-Aminophenyl)-benzamide derivatives, the QSAR studies have highlighted the importance of several descriptors in governing their biological activity. sphinxsai.com These include:

Log of the partition coefficient (LogP): This descriptor relates to the hydrophobicity of the molecule, which influences its ability to cross cell membranes.

Molecular Weight (MW): The size of the molecule can affect its fit within the binding pocket of the target enzyme.

Number of Hydrogen-Bond Acceptors (H-bond acceptor): This descriptor is crucial for understanding the potential interactions between the inhibitor and the amino acid residues in the enzyme's active site.

Sum of atomic polarizabilities (Apol): Polarizability affects the non-covalent interactions between the molecule and its target.

Number of Rotatable Bonds (Rotlbonds): This descriptor relates to the conformational flexibility of the molecule. sphinxsai.com

The following table lists some of the key molecular descriptors and their role in the SAR of 2-aminobenzamide analogues. sphinxsai.com

Molecular DescriptorSymbolRole in SAR
Log of the partition coefficientLogPInfluences membrane permeability and hydrophobic interactions.
Molecular WeightMWAffects binding pocket fit and overall pharmacokinetics.
Number of Hydrogen-Bond AcceptorsH-bond acceptorDetermines potential for hydrogen bonding with the target enzyme.
Sum of atomic polarizabilitiesApolRelates to the strength of non-covalent interactions.
Number of Rotatable BondsRotlbondsImpacts conformational flexibility and binding entropy.

In addition to these descriptors, Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting SAR. MEP maps illustrate the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net The negative regions, often localized on electronegative atoms like oxygen, indicate sites for electrophilic attack and are important for hydrogen bonding interactions. researchgate.net Conversely, positive regions show areas susceptible to nucleophilic attack. researchgate.net By analyzing the MEP maps of this compound analogues, researchers can visualize the key electrostatic features required for effective interaction with the HDAC active site, thereby guiding the design of new inhibitors with improved binding affinity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via a two-step process: (1) reaction of ortho-substituted benzoyl chloride with potassium thiocyanate in acetone to generate an isothiocyanate intermediate, followed by (2) condensation with 2-aminomethylpyridine. Refluxing in acetone for 3–4 hours and subsequent recrystallization (e.g., methanol) improve purity. Yield optimization requires stoichiometric control of reagents and temperature monitoring .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodology : Key techniques include:

  • IR spectroscopy : To confirm amide (C=O stretch ~1650 cm⁻¹) and pyridine ring vibrations.
  • NMR (¹H/¹³C) : For aromatic proton environments and methylene linker assignment.
  • Elemental analysis : To validate C, H, N composition.
  • X-ray crystallography : For definitive structural confirmation using software like SHELXL .

Q. What safety protocols and handling precautions are critical when working with this compound in laboratory settings?

  • Methodology : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store at –20°C for long-term stability. Waste must be segregated and disposed via certified hazardous waste services. Toxicity data (e.g., LD50 >400 mg/kg in rats) suggest moderate hazard .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using software like SHELXL or Mercury?

  • Methodology : Address data discrepancies by:

  • Validating refinement parameters (e.g., R-factors, twinning metrics) in SHELXL.
  • Using Mercury’s void analysis and packing similarity tools to compare intermolecular interactions.
  • Cross-referencing with spectroscopic data to confirm bond lengths/angles .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives in medicinal chemistry?

  • Methodology :

  • Synthesize analogs with variations in the pyridine/amide substituents.
  • Test bioactivity (e.g., antimicrobial assays, enzyme inhibition) and correlate with electronic (Hammett constants) or steric parameters.
  • Apply DFT calculations to model binding interactions (e.g., with DNA or target proteins) .

Q. How can high-throughput screening and computational modeling be integrated to predict the biological activity of novel analogs?

  • Methodology :

  • Use automated synthesis platforms to generate a library of derivatives.
  • Screen for bioactivity against bacterial/fungal strains (e.g., MIC assays).
  • Train QSAR models using descriptors like logP, polarizability, or HOMO-LUMO gaps from DFT .

Q. What methodologies are recommended for identifying and quantifying process-related impurities in pharmaceutical development?

  • Methodology :

  • Employ HPLC/LC-MS with UV detection to separate impurities (e.g., unreacted intermediates, byproducts).
  • Use reference standards (e.g., 2,5-bis(trifluoroethoxy)benzamide derivatives) for calibration.
  • Validate methods per ICH guidelines (precision, LOD/LOQ) .

Q. How do solvent polarity and reaction kinetics influence the regioselectivity of substitution reactions in derivative synthesis?

  • Methodology :

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyridylmethylamine, favoring amide bond formation.
  • Monitor reaction progress via TLC/GC-MS to optimize time-temperature profiles.
  • Use kinetic studies (e.g., Eyring plots) to correlate solvent dielectric constants with reaction rates .

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Reactant of Route 1
2-amino-N-(pyridin-2-ylmethyl)benzamide
Reactant of Route 2
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2-amino-N-(pyridin-2-ylmethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.